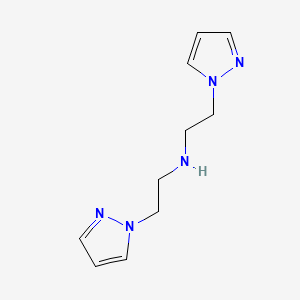
Bis(2-(1h-pyrazol-1-yl)ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(1h-pyrazol-1-yl)ethyl)amine is a versatile organic compound that features two pyrazole rings attached to an ethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(1h-pyrazol-1-yl)ethyl)amine typically involves the reaction of 2-(1H-pyrazol-1-yl)ethanol with ammonia or primary amines under controlled conditions. One common method is the condensation reaction where 2-(1H-pyrazol-1-yl)ethanol is treated with ammonia in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(1h-pyrazol-1-yl)ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole rings to pyrazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce pyrazolines. Substitution reactions can introduce various functional groups onto the pyrazole rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Bis(2-(1h-pyrazol-1-yl)ethyl)amine is used as a ligand in coordination chemistry to form metal complexes with transition metals such as copper, nickel, and iron
Biology and Medicine
In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. For example, some derivatives exhibit anticancer, antibacterial, and antifungal activities . The compound’s ability to coordinate with metal ions also makes it a candidate for developing metallodrugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination complexes are explored for their electronic and magnetic properties, which are valuable in the development of sensors and electronic devices.
Wirkmechanismus
The mechanism of action of Bis(2-(1h-pyrazol-1-yl)ethyl)amine and its derivatives often involves coordination with metal ions, leading to the formation of stable complexes. These complexes can interact with biological targets such as DNA, proteins, and enzymes, thereby exerting their biological effects. For instance, some metal complexes of this compound have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-(1H-pyrazol-1-yl)ethyl)ether
- Bis(2-(1H-pyrazol-1-yl)ethyl)sulfide
- 2,6-Bis(1H-pyrazol-1-yl)methylpyridine
Uniqueness
Bis(2-(1h-pyrazol-1-yl)ethyl)amine is unique due to its dual pyrazole rings and ethylamine backbone, which provide a versatile framework for forming coordination complexes. Compared to similar compounds, it offers distinct electronic and steric properties that can be fine-tuned for specific applications in catalysis, medicinal chemistry, and materials science.
Eigenschaften
CAS-Nummer |
88106-61-0 |
|---|---|
Molekularformel |
C10H15N5 |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
2-pyrazol-1-yl-N-(2-pyrazol-1-ylethyl)ethanamine |
InChI |
InChI=1S/C10H15N5/c1-3-12-14(7-1)9-5-11-6-10-15-8-2-4-13-15/h1-4,7-8,11H,5-6,9-10H2 |
InChI-Schlüssel |
VUDGWFFRGJFWPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CCNCCN2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14391133.png)
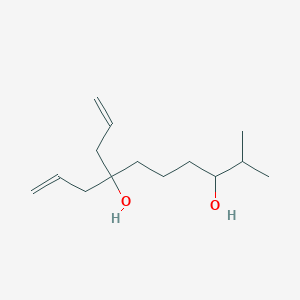

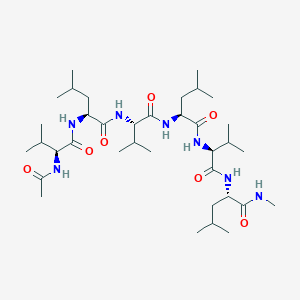
![3-[Cyano(fluoro)methyl]benzoic acid](/img/structure/B14391153.png)

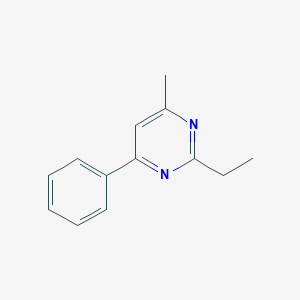
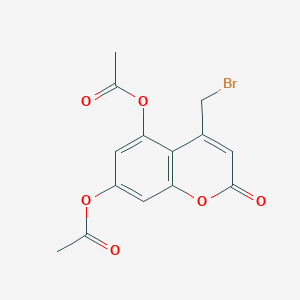
![Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester](/img/structure/B14391171.png)
![2,3,5,6-Tetrachloro-1,6-dimethyl-4-[(methylcarbamoyl)oxy]cyclohexa-2,4-dien-1-yl phosphate](/img/structure/B14391178.png)
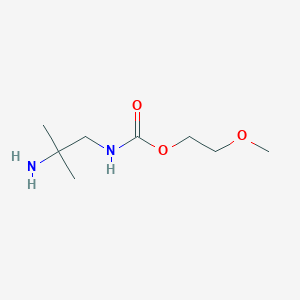
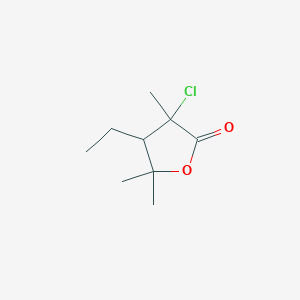

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
